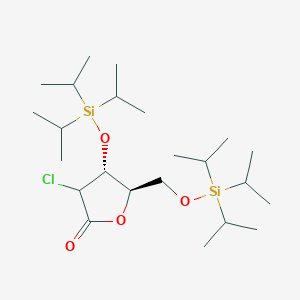
sodium;4-chloropyrimidin-3-id-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-chloropyrimidin-3-id-2-one is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-chloropyrimidin-3-id-2-one typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4-chloropyrimidine with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors, and the product is purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Sodium;4-chloropyrimidin-3-id-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Sodium;4-chloropyrimidin-3-id-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of sodium;4-chloropyrimidin-3-id-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity and leading to the desired biological outcomes .
相似化合物的比较
Sodium;4-chloropyrimidin-3-id-2-one can be compared with other pyrimidine derivatives such as:
2-Chloropyrimidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Chloropyridine: Contains a nitrogen atom at a different position, resulting in distinct chemical properties.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: A more complex derivative with additional functional groups, used in different applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new drugs and materials.
属性
分子式 |
C4H2ClN2NaO |
|---|---|
分子量 |
152.51 g/mol |
IUPAC 名称 |
sodium;4-chloropyrimidin-3-id-2-one |
InChI |
InChI=1S/C4H3ClN2O.Na/c5-3-1-2-6-4(8)7-3;/h1-2H,(H,6,7,8);/q;+1/p-1 |
InChI 键 |
YQPOKVNJYWKUOS-UHFFFAOYSA-M |
规范 SMILES |
C1=C([N-]C(=O)N=C1)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13038041.png)

![1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038050.png)
![(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13038051.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13038063.png)



![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)
![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)


![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)
